molecular formula C13H14ClN5 B276585 N-(1-allyl-1H-tetraazol-5-yl)-N-(4-chlorocinnamyl)amine

N-(1-allyl-1H-tetraazol-5-yl)-N-(4-chlorocinnamyl)amine

Cat. No. B276585
M. Wt: 275.74 g/mol
InChI Key: XLOXFOLTMOYHRR-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-allyl-1H-tetraazol-5-yl)-N-(4-chlorocinnamyl)amine, also known as ACTA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. ACTA is a tetrazole-based compound that has been synthesized using various methods, and its mechanism of action has been studied extensively to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(1-allyl-1H-tetraazol-5-yl)-N-(4-chlorocinnamyl)amine is not fully understood, but it is believed to involve the inhibition of cell growth and induction of apoptosis in cancer cells. N-(1-allyl-1H-tetraazol-5-yl)-N-(4-chlorocinnamyl)amine has been shown to bind to DNA and interfere with the replication and transcription processes, leading to cell death. In addition, N-(1-allyl-1H-tetraazol-5-yl)-N-(4-chlorocinnamyl)amine has been shown to inhibit the activity of enzymes involved in cell proliferation, such as topoisomerase II.
Biochemical and Physiological Effects:
N-(1-allyl-1H-tetraazol-5-yl)-N-(4-chlorocinnamyl)amine has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells. In addition, N-(1-allyl-1H-tetraazol-5-yl)-N-(4-chlorocinnamyl)amine has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

N-(1-allyl-1H-tetraazol-5-yl)-N-(4-chlorocinnamyl)amine has several advantages for lab experiments, including its ability to inhibit cell growth and induce apoptosis in cancer cells. However, one of the limitations of N-(1-allyl-1H-tetraazol-5-yl)-N-(4-chlorocinnamyl)amine is its potential toxicity, which can limit its use in certain experiments. In addition, the synthesis of N-(1-allyl-1H-tetraazol-5-yl)-N-(4-chlorocinnamyl)amine can be challenging, requiring specialized equipment and expertise.

Future Directions

There are several future directions for the study of N-(1-allyl-1H-tetraazol-5-yl)-N-(4-chlorocinnamyl)amine, including the investigation of its potential as an anticancer agent in preclinical and clinical trials. In addition, the use of N-(1-allyl-1H-tetraazol-5-yl)-N-(4-chlorocinnamyl)amine as a building block for the synthesis of MOFs could lead to the development of new materials with unique properties. Further studies are needed to fully understand the mechanism of action of N-(1-allyl-1H-tetraazol-5-yl)-N-(4-chlorocinnamyl)amine and its potential applications in various fields.

Synthesis Methods

N-(1-allyl-1H-tetraazol-5-yl)-N-(4-chlorocinnamyl)amine can be synthesized using various methods, including the reaction of 4-chlorocinnamyl chloride with 1-allyl-1H-tetrazole-5-amine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is obtained after purification using column chromatography. Other methods of synthesis include the reaction of 4-chlorocinnamyl bromide with sodium azide and 1-allyl-1H-tetrazole-5-amine in the presence of a copper catalyst.

Scientific Research Applications

N-(1-allyl-1H-tetraazol-5-yl)-N-(4-chlorocinnamyl)amine has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, N-(1-allyl-1H-tetraazol-5-yl)-N-(4-chlorocinnamyl)amine has been investigated for its potential as an anticancer agent due to its ability to inhibit cell growth and induce apoptosis in cancer cells. In materials science, N-(1-allyl-1H-tetraazol-5-yl)-N-(4-chlorocinnamyl)amine has been used as a building block for the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions. In biochemistry, N-(1-allyl-1H-tetraazol-5-yl)-N-(4-chlorocinnamyl)amine has been studied for its potential as a fluorescent probe for the detection of metal ions in biological systems.

properties

Molecular Formula

C13H14ClN5

Molecular Weight

275.74 g/mol

IUPAC Name

N-[(E)-3-(4-chlorophenyl)prop-2-enyl]-1-prop-2-enyltetrazol-5-amine

InChI

InChI=1S/C13H14ClN5/c1-2-10-19-13(16-17-18-19)15-9-3-4-11-5-7-12(14)8-6-11/h2-8H,1,9-10H2,(H,15,16,18)/b4-3+

InChI Key

XLOXFOLTMOYHRR-ONEGZZNKSA-N

Isomeric SMILES

C=CCN1C(=NN=N1)NC/C=C/C2=CC=C(C=C2)Cl

SMILES

C=CCN1C(=NN=N1)NCC=CC2=CC=C(C=C2)Cl

Canonical SMILES

C=CCN1C(=NN=N1)NCC=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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